

phase diagram and triple point of plutonium hexafluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Plutonium hexafluoride*

Cat. No.: *B084494*

[Get Quote](#)

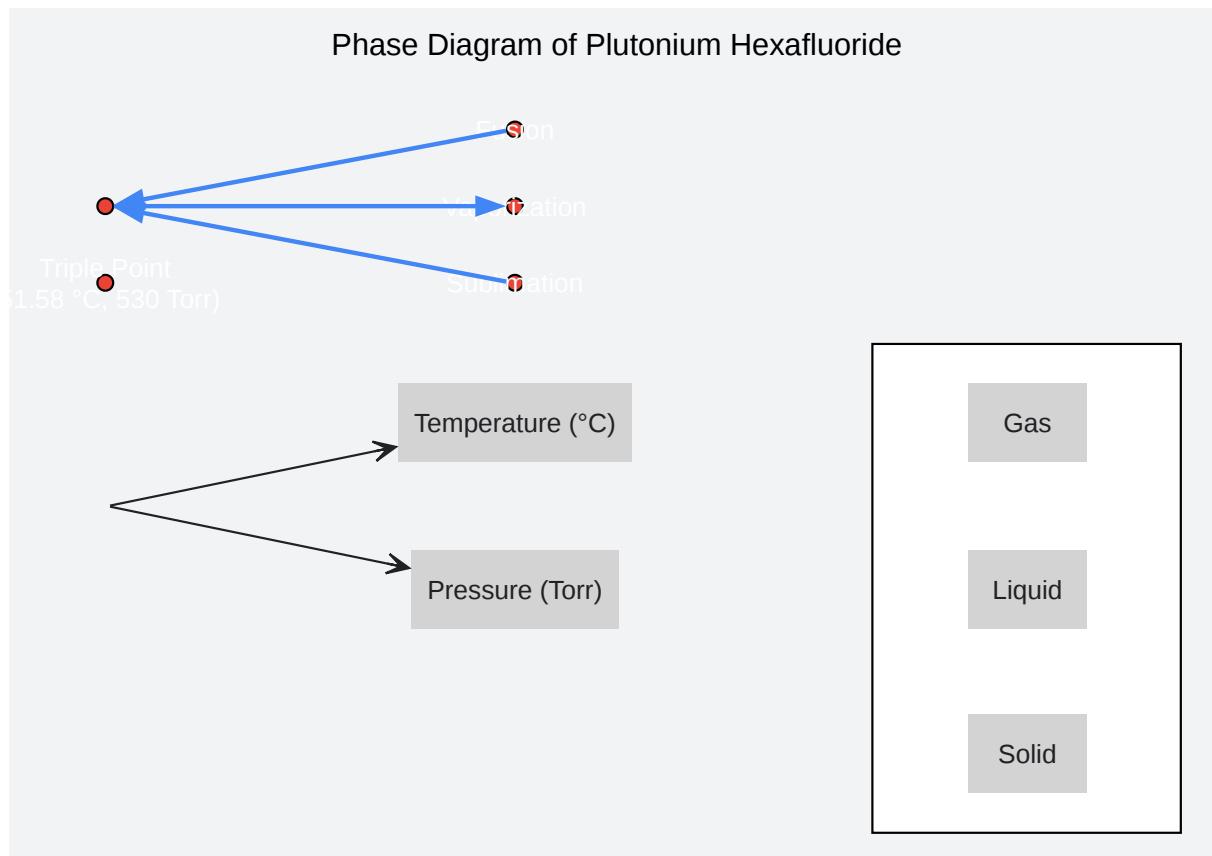
An In-depth Technical Guide on the Phase Diagram and Triple Point of **Plutonium Hexafluoride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase diagram and triple point of **plutonium hexafluoride** (PuF₆). The information is compiled from various scientific sources to ensure accuracy and depth, catering to the needs of researchers and professionals in related fields.

Physical Properties and Phase Transitions

Plutonium hexafluoride is a volatile, crystalline solid with a characteristic red-brown color. It is a significant compound in the nuclear industry, particularly in the context of plutonium enrichment. Understanding its phase behavior is crucial for safe handling and processing.


Quantitative Data Summary

The phase transitions and other physical properties of **plutonium hexafluoride** are summarized in the table below. This data is essential for predicting the state of PuF₆ under different temperature and pressure conditions.

Property	Value	Units	Notes
Molecular Formula	PuF ₆	-	-
Molar Mass	358.06	g/mol	-
Melting Point	52	°C	[1] [2] [3]
Boiling Point	62	°C	[1] [2]
Triple Point	51.58	°C	[4]
710	hPa	[4]	
530	Torr	[4]	
Heat of Vaporization	7.4	kcal/mol	[4]
Heat of Sublimation	12.1	kcal/mol	[4]
Density (solid)	5.08	g/cm ³	[2] [3]

Phase Diagram of Plutonium Hexafluoride

The phase diagram of **plutonium hexafluoride** illustrates the physical state of the compound under varying temperature and pressure conditions. The diagram is characterized by the solid, liquid, and gas phase regions, with lines indicating the conditions at which phase transitions occur.

[Click to download full resolution via product page](#)

Caption: A simplified phase diagram of **plutonium hexafluoride**, indicating the solid, liquid, and gas phases, and the triple point.

Experimental Protocols

The determination of the phase diagram and triple point of a volatile and radioactive compound like **plutonium hexafluoride** requires specialized experimental techniques conducted in a controlled environment, such as a glove box. While specific, detailed protocols from the original experiments are not readily available in the public domain, the following outlines the general methodologies employed for such measurements.

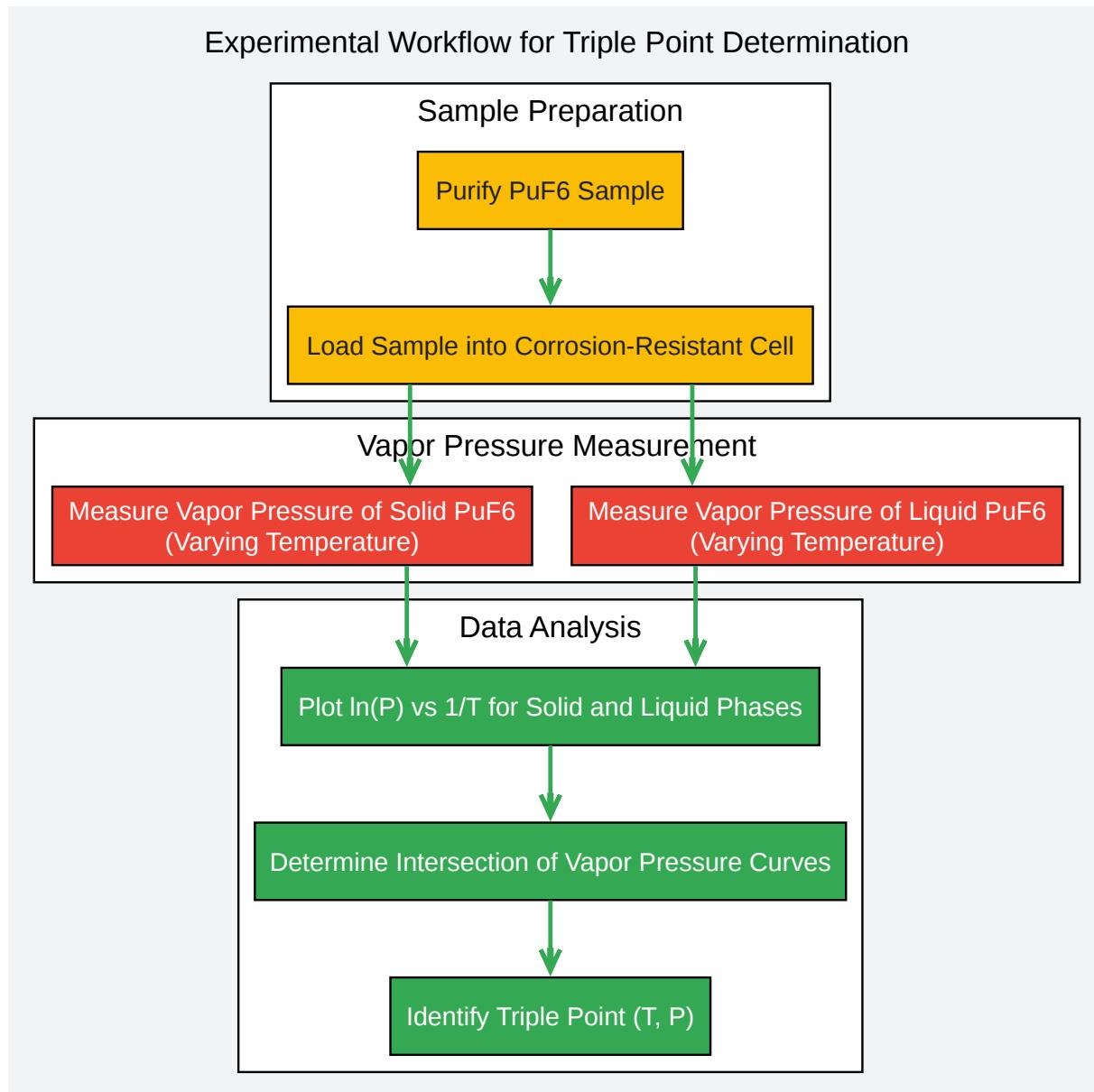
Vapor Pressure Measurement

Objective: To determine the vapor pressure of the solid and liquid phases of PuF₆ at various temperatures.

Methodology:

- A sample of purified PuF₆ is placed in a temperature-controlled sample cell connected to a pressure measurement system. The apparatus is typically constructed from materials resistant to fluorine corrosion, such as nickel or Monel.
- For the solid-gas equilibrium, the sample is cooled to a solid state, and the temperature is incrementally increased. At each temperature point, the system is allowed to reach equilibrium, and the vapor pressure is recorded.
- For the liquid-gas equilibrium, the sample is heated above its melting point, and the vapor pressure is measured at various temperatures as the liquid is cooled or heated.
- The triple point is the temperature and pressure at which the vapor pressure curves of the solid and liquid phases intersect.

Thermal Analysis


Objective: To determine the melting point and heats of phase transitions.

Methodology:

- Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) can be used.
- A small, encapsulated sample of PuF₆ is heated or cooled at a constant rate in the calorimeter.
- The heat flow to or from the sample is measured relative to a reference.
- Phase transitions, such as melting, are observed as endothermic peaks on the heating curve. The temperature at the peak onset corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Experimental Workflow for Triple Point Determination

The logical workflow for experimentally determining the triple point of **plutonium hexafluoride** involves a series of precise measurements and data analysis.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the experimental workflow for determining the triple point of **plutonium hexafluoride**.

This guide provides a foundational understanding of the phase behavior of **plutonium hexafluoride**. For further research, consulting original reports and safety documentation for handling radioactive and corrosive materials is strongly advised.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WebElements Periodic Table » Plutonium » plutonium hexafluoride [winter.group.shef.ac.uk]
- 2. Plutonium hexafluoride - Wikiwand [wikiwand.com]
- 3. Table 4-2, Physical and Chemical Properties of Plutonium and Selected Plutonium Compounds - Toxicological Profile for Plutonium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Plutonium hexafluoride - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [phase diagram and triple point of plutonium hexafluoride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084494#phase-diagram-and-triple-point-of-plutonium-hexafluoride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com